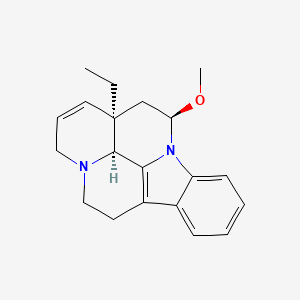

16-O-Methyl-14,15-didehydroisovincanol

Description

Overview of Monoterpenoid Indole (B1671886) Alkaloids: Structural Diversity and Biological Relevance

Monoterpenoid indole alkaloids (MIAs) represent one of the most extensive and structurally diverse families of natural products, with over 3,000 known compounds. These alkaloids are characterized by a core structure derived from the amino acid tryptophan and a monoterpene unit, typically from the iridoid pathway. This combination gives rise to an astonishing array of complex, polycyclic architectures. The vast structural diversity of MIAs is a direct result of the various ways in which their biosynthetic precursors can be cyclized and rearranged.

The biological relevance of MIAs is as significant as their structural complexity. Many members of this class exhibit potent and varied pharmacological activities, which has made them a cornerstone of natural product-based drug discovery. Prominent examples include the anti-cancer agents vinblastine (B1199706) and vincristine, the anti-hypertensive drug reserpine, and the cerebral vasodilator vincamine (B1683053). The wide range of biological effects observed for MIAs has spurred extensive research into their biosynthesis, chemical synthesis, and medicinal applications.

Historical Context of Vinca (B1221190) Alkaloid Research and their Derivatives

The story of Vinca alkaloids is a landmark in the history of pharmacology and cancer chemotherapy. Traditionally, the Madagascar periwinkle, Catharanthus roseus (formerly Vinca rosea), was used in folk medicine for various ailments, including diabetes. In the 1950s, scientific investigation into its purported hypoglycemic properties unexpectedly revealed that extracts of the plant possessed cytotoxic effects. nih.gov This serendipitous discovery led to the isolation and characterization of two complex dimeric indole alkaloids: vinblastine and vincristine. nih.gov

These two compounds, despite being minor constituents of the plant, proved to be highly effective anti-mitotic agents and were subsequently developed into powerful chemotherapy drugs. Their success catalyzed a wave of research into other alkaloids from C. roseus and related species of the Vinca genus. This research has led to the development of semi-synthetic derivatives with improved therapeutic profiles, such as vinorelbine (B1196246) and vindesine. The primary mechanism of action for these classic Vinca alkaloids is their ability to interfere with microtubule dynamics, which are essential for cell division. nih.gov

Positioning 16-O-Methyl-14,15-didehydroisovincanol within the Chemical Space of Indole Alkaloids

This compound is a specific indole alkaloid that, based on its systematic name, "Eburnamenine, 17,18-didehydro-14,15-dihydro-14-methoxy-, (3α,14β,16α)- (9CI)", belongs to the eburnamenine (B1235447) subclass of monoterpenoid indole alkaloids. This classification distinguishes it from the better-known dimeric Vinca alkaloids like vinblastine and vincristine. The eburnamenine skeleton is a pentacyclic ring system that is biosynthetically related to but structurally distinct from the aspidosperma and iboga type alkaloids that form the building blocks of vinblastine.

The name "this compound" provides specific structural information:

Isovincanol: Indicates an isomeric form of vincanol.

14,15-didehydro: Refers to a double bond between the carbon atoms at positions 14 and 15 of the alkaloid core.

16-O-Methyl: Signifies the presence of a methyl ether group at position 16.

This compound is a monomeric alkaloid, and its chemical identity is confirmed by its Chemical Abstracts Service (CAS) number, 112237-71-5. It is also known by the synonym O-methyl-Δ14-vincanol.

Rationale for Academic Inquiry into this compound

While extensive research has been conducted on the broader eburnamenine class of alkaloids due to their interesting pharmacological activities, particularly their effects on the central nervous system and cerebral blood flow, specific academic inquiry into this compound is not widely documented in publicly available scientific literature. The rationale for its study would likely stem from the established biological potential of structurally related compounds.

Chemical Compound Data

| Identifier | Value |

| Compound Name | This compound |

| Systematic Name | Eburnamenine, 17,18-didehydro-14,15-dihydro-14-methoxy-, (3α,14β,16α)- (9CI) |

| Synonym | O-methyl-Δ14-vincanol |

| CAS Number | 112237-71-5 |

| Molecular Formula | C20H24N2O |

Detailed Research Findings

A comprehensive search of scientific databases reveals a scarcity of published research focused specifically on this compound. While the compound is cataloged and its basic chemical identifiers are established, detailed studies on its synthesis, isolation, biological activity, and pharmacological profile are not present in the accessible literature.

Research on related eburnamenine alkaloids has shown that this class of compounds can possess a range of biological activities, including neuroprotective and cardiovascular effects. For instance, vincamine and its derivatives are known to act as cerebral vasodilators. It is plausible that academic inquiry into this compound would be aimed at determining if it shares these properties or possesses novel activities. Without dedicated studies, however, any potential biological role remains speculative.

Structure

3D Structure

Properties

IUPAC Name |

(15R,17R,19S)-15-ethyl-17-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-20-10-6-11-21-12-9-15-14-7-4-5-8-16(14)22(17(13-20)23-2)18(15)19(20)21/h4-8,10,17,19H,3,9,11-13H2,1-2H3/t17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXROOJTLRFORO-RLLQIKCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation Methodologies for 16 O Methyl 14,15 Didehydroisovincanol and Its Natural Precursors

Extraction and Chromatographic Purification Techniques

The initial step involves the extraction of total alkaloids from the plant material, typically dried and powdered leaves, stems, or roots of C. roseus. aphinfo.comcolumn-chromatography.com

Extraction:

Acid-Base Extraction: A common method involves initial extraction with an acidified aqueous solvent (e.g., 2% tartaric acid or dilute HCl). aphinfo.com This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble and separating them from neutral lipids and other non-alkaloidal components. The aqueous extract is then basified (e.g., with NH4OH) to a specific pH, and the deprotonated, now organic-soluble, free alkaloids are partitioned into an immiscible organic solvent like methylene (B1212753) chloride or ethyl acetate. ignited.in

Solvent Extraction: Direct extraction with organic solvents such as methanol (B129727) or ethanol, often with heating or sonication, can also be employed to extract a broad range of metabolites, including alkaloids. aphinfo.comnotulaebotanicae.ro

Chromatographic Purification: The crude alkaloid extract is a complex mixture requiring further separation. This is achieved through various chromatographic techniques, often used in succession.

Column Chromatography (CC): This is a primary purification step. The crude extract is loaded onto a column packed with a stationary phase like silica (B1680970) gel or alumina. column-chromatography.comgoogle.com A solvent or a gradient of solvents (mobile phase) is passed through the column, separating the alkaloids based on their polarity. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to pool those containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is the method of choice. google.com It offers high resolution and is capable of separating structurally similar alkaloids. A variety of stationary phases can be used, with C18 (reversed-phase) columns being very common for alkaloid separation. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support, leading to high sample recovery. It has been successfully used for the preparative separation of alkaloids.

Advanced Spectroscopic Methods for Structural Assignment

Once isolated, the definitive structure of the alkaloid is pieced together using information from several spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. A suite of NMR experiments is typically performed:

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule. Chemical shifts (δ), coupling constants (J), and integration values are key parameters.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete carbon skeleton and placing functional groups.

For a compound like 16-O-Methyl-14,15-didehydroisovincanol, specific NMR signals would be expected to confirm key structural features: a singlet around δ 3.5-4.0 ppm for the O-methyl group, and signals in the olefinic region (δ 5.0-6.5 ppm) for the protons on the 14,15-didehydro double bond.

Table 1: Representative ¹H and ¹³C NMR Data for a Vinca (B1221190) Alkaloid Moiety (Vindoline) (Data is illustrative for a related, known compound)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 82.6 | 3.78 (s) |

| 3 | 52.9 | 3.81 (s) |

| 5 | 52.1 | 2.65 (t, 8.5), 3.45 (dd, 8.5, 4.5) |

| 6 | 45.1 | 2.15 (m), 2.80 (m) |

| 7 | 104.2 | — |

| 8 | 130.5 | — |

| 9 | 124.3 | 7.08 (d, 8.0) |

| 10 | 122.1 | 6.29 (dd, 8.0, 2.5) |

| 11 | 124.6 | 6.09 (d, 2.5) |

| 12 | 158.1 | — |

| 13 | 93.9 | — |

| 14 | 131.0 | 5.85 (m) |

| 15 | 124.8 | 5.25 (d, 10.0) |

| 16 | 79.2 | 5.45 (s) |

| OMe | 55.4 | 3.80 (s) |

Mass spectrometry provides the molecular weight of the compound and, through high-resolution techniques, its elemental composition.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is selected, fragmented, and the fragments are analyzed. nih.gov The resulting fragmentation pattern provides valuable structural information, often revealing characteristic losses of functional groups and helping to piece together the molecule's structure. For vinca alkaloids, characteristic fragmentation pathways have been established, which can aid in the identification of new derivatives. researchgate.net

Table 2: Illustrative Mass Spectrometry Data for a Vinca-Type Alkaloid

| Technique | Ionization Mode | Observed m/z | Deduced Information |

|---|---|---|---|

| HR-ESI-MS | Positive [M+H]⁺ | 457.2389 | Molecular Formula: C₂₅H₃₂N₂O₆ (for Vindoline) |

| ESI-MS/MS | Positive | 825.4 → fragments | Fragmentation pattern for Vincristine identification researchgate.net |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, characteristic absorption bands would indicate the presence of hydroxyl groups (O-H stretch, ~3400 cm⁻¹), carbonyls (C=O stretch, ~1700-1750 cm⁻¹ for esters), C-O bonds (~1000-1300 cm⁻¹), and aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, specifically the chromophore system. Indole (B1671886) and dihydroindole moieties, characteristic of vinca alkaloids, have distinct UV absorption maxima. The presence of additional conjugation, such as the 14,15-didehydro system, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Vinca alkaloids are chiral molecules, often with multiple stereocenters. Determining the absolute configuration is essential for a complete structural description.

Optical Rotation: Measurement of the specific rotation ([α]D) can provide an initial indication of the enantiomeric series, especially when compared to known related compounds.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing experimental ECD spectra with those calculated for possible stereoisomers using quantum chemical methods, the absolute configuration can often be confidently assigned.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

When a suitable single crystal of the isolated compound can be grown, X-ray crystallography provides the most unambiguous and definitive proof of structure, including the relative and absolute stereochemistry. nih.gov The technique involves diffracting X-rays off the crystal lattice, producing a diffraction pattern from which a 3D electron density map of the molecule can be calculated. mdpi.com This map reveals the precise spatial arrangement of all atoms in the molecule, confirming connectivity, configuration, and conformation. Although obtaining a high-quality crystal can be a significant challenge, a successful X-ray crystallographic analysis is considered the gold standard for structural elucidation. nih.gov

Synthetic and Semi Synthetic Strategies for 16 O Methyl 14,15 Didehydroisovincanol and Analogues

Total Synthesis Approaches to the Isopseudovincanol Scaffold

The total synthesis of the isopseudovincanol scaffold, a key structural motif within a subclass of Vinca (B1221190) alkaloids, has been a subject of considerable research interest. While a direct total synthesis of 16-O-Methyl-14,15-didehydroisovincanol has not been extensively reported, the synthesis of related structures such as vincanol, isovincanol, and pseudovincanol provides a foundational understanding of the synthetic challenges involved.

Strategies for the construction of the pentacyclic core of these alkaloids often rely on key bond formations to assemble the intricate ring system. One notable approach involves a tandem intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. This powerful reaction forms three rings and four carbon-carbon bonds in a single step, establishing the crucial stereochemistry of the molecule. nih.gov

Another key strategy in the synthesis of related indole (B1671886) alkaloids is the Pictet-Spengler reaction, which is instrumental in forming the tetrahydro-β-carboline core present in many of these natural products. The asymmetric version of this reaction has been a focal point of research to control the stereochemistry of the final product. researchgate.net

The synthesis of the aspidospermane and quebrachamine (B1219942) ring systems, which are structurally related to the isopseudovincanol scaffold, has also been achieved through stereoselective epoxidation of precursors like (-)-tabersonine. researchgate.net These approaches often involve complex multi-step sequences and highlight the challenges in controlling regioselectivity and stereoselectivity.

Semi-Synthesis of this compound from Precursor Indole Alkaloids

Given the complexity of total synthesis, semi-synthetic approaches starting from readily available natural indole alkaloids like vindoline (B23647) and catharanthine (B190766) are often more practical for producing analogues. nih.gov This strategy allows for the targeted modification of specific functional groups to generate novel derivatives with potentially enhanced biological activities.

Derivatization Reactions at the 16-O Position

The introduction of a methyl group at the 16-O position of an isovincanol precursor is a critical step in the synthesis of the target molecule. While direct O-methylation of the specific isovincanol precursor is not extensively documented, general methods for the selective methylation of hydroxyl groups in complex molecules are well-established. Reagents such as dimethyl carbonate (DMC) in the presence of a suitable base have been shown to be effective for the N-methylation and O-methylation of indoles and phenols. st-andrews.ac.ukgoogle.comresearchgate.netresearchgate.net For instance, the reaction of indole-3-propionic acid with dimethyl carbonate can lead to O,N-dimethylated products in high yields. google.com The choice of solvent and base is crucial to achieve selectivity, especially in the presence of multiple reactive sites. For example, using potassium carbonate in DMF has been shown to be effective. google.com The development of environmentally friendly methylating agents is also an active area of research. google.com

In the biosynthesis of Vinca alkaloids, a specific enzyme, 16-O-methyltransferase (16OMT), is responsible for the methylation of 16-hydroxytabersonine, a precursor to vindoline. This enzymatic transformation provides a blueprint for potential chemoenzymatic approaches to achieve this specific modification.

Introduction and Manipulation of the 14,15-Didehydro Moiety

The creation of the 14,15-double bond (didehydro moiety) is another key transformation. While direct dehydrogenation methods can be challenging and lack selectivity, alternative strategies involving elimination reactions are often employed. For instance, the synthesis of 14,15-cyclopropanovindoline has been achieved through a Simmons-Smith reaction on vindoline. mdpi.com Although this introduces a cyclopropane (B1198618) ring rather than a double bond, it demonstrates that the 14,15-position is accessible for modification. Subsequent ring-opening of such cyclopropane derivatives could potentially lead to the desired olefin.

The biological activity of related compounds such as 14,15-didehydro-12-methoxyvincamine is linked to their ability to inhibit microtubule assembly, a mechanism shared by many Vinca alkaloids. ontosight.ai This highlights the importance of the 14,15-didehydro feature for biological function and motivates the development of synthetic routes to access such structures.

Chemoenzymatic Synthetic Pathways

The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers a powerful tool for achieving high selectivity and efficiency under mild reaction conditions. nih.govmdpi.com In the context of Vinca alkaloid synthesis, enzymes can be employed for specific transformations that are difficult to achieve with traditional chemical methods.

As mentioned earlier, the biosynthesis of vindoline involves the enzyme 16-O-methyltransferase (16OMT). The use of such an enzyme in a laboratory setting could provide a highly selective method for the 16-O-methylation of an isovincanol precursor. The identification and characterization of enzymes from the Vinca plant, such as those involved in the later stages of vinblastine (B1199706) biosynthesis, are crucial for developing these chemoenzymatic strategies.

Furthermore, cytochrome P450 monooxygenases are known to be involved in the biosynthesis of various alkaloids, catalyzing specific oxidation reactions. nih.gov These enzymes could potentially be harnessed to introduce or modify functional groups on the isopseudovincanol scaffold. While the direct chemoenzymatic synthesis of this compound has not been reported, the increasing availability of engineered enzymes and the growing understanding of alkaloid biosynthetic pathways suggest that this is a promising area for future research.

Evaluation of Synthetic Efficiency and Yields

In the context of semi-synthesis, the yield of the final product is highly dependent on the efficiency of the coupling and derivatization reactions. For instance, the synthesis of new vindoline derivatives coupled to various pharmacophores has reported yields ranging from 21% to 63% for individual steps. nih.gov The synthesis of phosphonium (B103445) vindoline derivatives has shown yields up to 49% for the phosphonium salt formation step. mdpi.com

Table 1: Examples of Reported Yields in Vinca Alkaloid Analogue Synthesis

| Reaction Type | Starting Material | Product | Yield (%) | Reference |

| Amidation | 17-Desacetylvindoline derivative | Amino acid-conjugated vindoline | 48-61 | nih.gov |

| N-acylation | 10-Aminovindoline | 10-Chloroacetamido-vindoline | 63 | nih.gov |

| Click Reaction | 17-Propargylvindoline | 1,2,3-Triazole vindoline derivative | 46 | nih.gov |

| Phosphonium Salt Formation | 17-(O-4-bromobutanoyl)vindoline | Vindoline-TPP phosphonium salt | 49 | mdpi.com |

It is important to note that the yields for the specific synthesis of this compound are not available in the public domain and would need to be determined experimentally.

Stereoselective Synthesis Challenges and Solutions

The control of stereochemistry is a paramount challenge in the synthesis of complex natural products like this compound, which contains multiple stereocenters. ethz.chyoutube.com The desired biological activity is often exclusive to a single stereoisomer.

A key challenge lies in the construction of the intricate polycyclic framework with the correct relative and absolute stereochemistry. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is a common strategy to address this. ethz.ch For instance, the stereocontrolled total synthesis of (+)-vincristine was achieved through a stereoselective coupling of demethylvindoline and an eleven-membered carbomethoxyverbanamine precursor, where the conformation of the eleven-membered ring was crucial for achieving the desired stereochemistry. nih.gov

In the synthesis of vindoline and related alkaloids, a tandem intramolecular [4+2]/[3+2] cycloaddition cascade has been shown to set all six stereocenters of the central ring system in a single step with high stereocontrol. nih.gov The stereochemical outcome of such reactions is often dictated by the geometry of the transition state.

The introduction of new stereocenters during derivatization reactions also requires careful control. For example, the reduction of a ketone to a secondary alcohol can lead to a mixture of diastereomers if not performed stereoselectively. The use of sterically hindered reducing agents or substrate-directed reductions can often provide the desired stereoisomer. The first enantiospecific total synthesis of pseudopteroxazole, for example, utilized a cationic cyclization to form a key intermediate diastereoselectively. nih.govnih.gov

Ultimately, the successful synthesis of a stereochemically pure sample of this compound would likely require a combination of stereocontrolled bond-forming reactions and potentially a late-stage resolution or chiral purification step to isolate the desired enantiomer.

In Vitro and Preclinical Biological Activities of 16 O Methyl 14,15 Didehydroisovincanol

Cellular Target Identification and Validation

There is no publicly available information identifying the cellular targets of 16-O-Methyl-14,15-didehydroisovincanol.

Mechanistic Studies of Action at Molecular and Cellular Levels

No mechanistic studies have been published, leaving its mode of action at the molecular and cellular levels uncharacterized.

Receptor Binding Assays

Information from receptor binding assays for this compound is not available.

Enzyme Inhibition/Activation Studies

There are no published studies on the effects of this compound on enzyme activity.

Cell Cycle Analysis and Apoptosis Induction in Model Systems

Data regarding the impact of this compound on the cell cycle or its ability to induce apoptosis in any model system have not been reported.

Signal Transduction Pathway Modulation

The effects of this compound on signal transduction pathways have not been documented in the scientific literature.

Activity Profiling in Relevant Preclinical Disease Models

There are no available reports on the activity of this compound in any in vitro assays relevant to specific diseases.

As the scientific community continues to explore natural products for novel therapeutic agents, it is possible that research on this compound will be conducted and published in the future. Until then, its biological properties remain a subject for discovery.

Structure Activity Relationship Sar Studies on 16 O Methyl 14,15 Didehydroisovincanol Derivatives

Computational Chemistry and Molecular Modeling for SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) Analysis

Without any foundational research on the synthesis and biological activity of "16-O-Methyl-14,15-didehydroisovincanol," any attempt to construct an article based on the provided outline would be purely speculative and would not meet the required standards of scientific accuracy. It is possible that the compound is known by a different name in the scientific literature, or that it has not been a subject of published research.

Analytical and Bioanalytical Methodologies for 16 O Methyl 14,15 Didehydroisovincanol Research

Development of High-Resolution Chromatographic Methods (HPLC, UPLC, GC) for Purity and Quantification

High-resolution chromatographic techniques are fundamental for the separation, identification, and quantification of 16-O-Methylcafestol (16-OMC) from complex sample matrices, particularly in coffee analysis. Methodologies employing High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) have been developed to ensure analytical accuracy and efficiency.

High-Performance Liquid Chromatography (HPLC): HPLC is a well-established method for 16-OMC analysis. The German standard method DIN 10779, for instance, utilizes HPLC for the official quantification of 16-OMC in roasted coffee to test for authenticity. mdpi.comresearchgate.net These methods typically involve a reversed-phase column and UV detection. The sample preparation for HPLC analysis often requires multiple steps, including lipid extraction, saponification to release the diterpenes from their esterified forms, and subsequent liquid-liquid extraction or column chromatography for cleanup. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC methods offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the sensitive quantification of 16-OMC in green Arabica coffee beans. researchgate.netcam.ac.uk This high-resolution approach can detect trace amounts of the compound, which is crucial for authenticating coffee purported to be 100% Arabica, as some Arabica varieties may contain very low levels of 16-OMC. researchgate.net

Gas Chromatography (GC): While HPLC is more common, GC-based methods have also been employed for 16-OMC analysis. These methods often require derivatization of the analyte to increase its volatility. mdpi.com A significant advancement is the development of on-line LC-GC systems, which couple the separation power of liquid chromatography for sample cleanup and fractionation with the high-resolution separation of gas chromatography for quantification. nih.govnih.gov This on-line approach reduces manual sample handling and analysis time. nih.gov

Interactive Table 1: Exemplary Chromatographic Conditions for 16-O-Methylcafestol (16-OMC) Analysis

| Parameter | HPLC Method (DIN 10779) | UPLC-MS/MS Method | On-line LC-GC Method |

|---|---|---|---|

| Column | Reversed-phase C18 | CSH C18 | HPLC: Hypersil, GC: 25 m x 0.25 mm i.d. |

| Mobile Phase/Eluent | Acetonitrile/Water mixture | Gradient elution with water and acetonitrile (containing formic acid) | HPLC: n-hexane |

| Flow Rate | ~1.0 mL/min | ~0.4 mL/min | HPLC: 200 µL/min |

| Detection | UV Detector | Tandem Mass Spectrometer (MS/MS) | UV (for LC), FID or MS (for GC) |

| Typical Retention Time | ~18 minutes | ~3.5 minutes | Not specified |

| Reference | nih.gov | cam.ac.uk | nih.govnih.gov |

Mass Spectrometry-Based Detection and Quantification in Complex Matrices (e.g., tissue extracts, biological fluids)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like UPLC, provides exceptional selectivity and sensitivity for the detection and quantification of 16-OMC in complex biological matrices such as coffee extracts.

The complexity of coffee, which contains thousands of chemical compounds, makes selective detection challenging for less specific methods like UV detection. researchgate.net Tandem mass spectrometry (MS/MS) overcomes this by utilizing specific mass transitions for the analyte, significantly reducing matrix interference. researchgate.net In a typical UPLC-MS/MS workflow, the parent ion of 16-OMC is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high specificity. researchgate.netcam.ac.uk

This high specificity and sensitivity have been instrumental in recent findings that detected, for the first time, trace amounts of 16-OMC and the related compound 16-O-methylkahweol (16-OMK) in roasted Arabica coffee. researchgate.netresearchgate.net Such low-level detection would be challenging with conventional HPLC-UV methods. cam.ac.uk The use of MS detection is a major improvement over the official DIN 10779 method, which relies on HPLC-UV. researchgate.net

Interactive Table 2: Mass Spectrometry Parameters for 16-O-Methylcafestol (16-OMC) Analysis

| Parameter | UPLC-MS/MS |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Parent Ion (m/z) | 331 |

| Product Ion (m/z) | 299.2 |

| Significance | Allows for highly selective and sensitive quantification in complex matrices like coffee. |

| Reference | researchgate.netnih.gov |

NMR-Based Quantitative Analysis in Research Settings

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, rapid, and reproducible alternative to chromatographic methods for the quantification of 16-OMC. Quantitative ¹H NMR (qHNMR) provides direct, primary ratio measurements without the need for an identical analyte standard for calibration.

The quantification of 16-OMC by ¹H NMR is based on the integration of the distinct and well-resolved singlet signal from its methoxy group (–OCH₃) protons. researchgate.net In deuterated chloroform (CDCl₃), this signal appears at approximately 3.16-3.17 ppm. researchgate.netresearchgate.netresearchgate.net Because this spectral region is typically free from interfering signals from other compounds in coffee lipid extracts, it allows for reliable quantification. researchgate.net

Both high-field (e.g., 500 or 600 MHz) and low-field, benchtop (e.g., 60 MHz) NMR spectrometers have been successfully used for this purpose. researchgate.netresearchgate.net The major advantages of the NMR method include minimal sample preparation (often just extraction and dissolution in a deuterated solvent) and speed of analysis, making it highly suitable for screening large numbers of samples. mdpi.com However, NMR methods cannot typically distinguish between 16-OMC and the structurally similar 16-O-methylkahweol (16-OMK), and thus quantify them as a mixture. researchgate.netfrontiersin.org

Interactive Table 3: ¹H NMR Data for 16-O-Methylcafestol (16-OMC) Quantification

| Parameter | Value | Significance |

|---|---|---|

| Nucleus | ¹H (Proton) | Standard for quantitative NMR. |

| Solvent | CDCl₃ | Common solvent for lipid extracts. |

| Signal of Interest | Methoxy group (-OCH₃) | Unique and well-resolved signal for quantification. |

| Chemical Shift (δ) | ~3.16 - 3.17 ppm | Specific location in the NMR spectrum. |

| Multiplicity | Singlet | Indicates no adjacent protons, providing a clean signal for integration. |

| Reference | researchgate.netresearchgate.netresearchgate.net |

Microscopic and Imaging Techniques for Cellular Localization and Interaction Studies

A thorough review of the scientific literature reveals a lack of studies utilizing microscopic or imaging techniques for the specific purpose of determining the cellular localization or studying the cellular interactions of 16-O-Methyl-14,15-didehydroisovincanol (16-O-Methylcafestol). The research focus for this compound has been overwhelmingly directed towards its role as a chemical marker for food authenticity, primarily in coffee. Consequently, analytical techniques such as chromatography, mass spectrometry, and NMR spectroscopy have been the methods of choice. General microscopy techniques exist for localizing secondary metabolites in plant tissues, but specific applications to 16-OMC have not been reported in the available literature.

Method Validation for Reproducibility and Robustness in Research Applications

Validation of analytical methods is critical to ensure that they are reliable, reproducible, and fit for purpose. For 16-OMC, methods have been validated according to international guidelines, assessing parameters such as specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For HPLC methods, excellent linearity has been reported with correlation coefficients (r²) greater than 0.999 over a wide concentration range. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Sensitive methods like UPLC-MS/MS and HPTLC-FLD have achieved LODs as low as 5 mg/kg in coffee samples. researchgate.net NMR methods have reported LOD and LOQ values of 5 mg/kg and 20 mg/kg, respectively, which is sufficient to detect adulteration of Arabica coffee with less than 1% Robusta. frontiersin.org

Recovery: Recovery studies are performed to assess the accuracy of a method by determining the percentage of a known amount of analyte (a spike) that is recovered from the sample matrix. For 16-OMC, methods have demonstrated high accuracy, with recoveries often close to 100%.

These validation parameters confirm that the developed analytical methods are robust and reproducible for the routine analysis of 16-OMC in research and quality control settings.

Interactive Table 4: Summary of Method Validation Parameters for 16-O-Methylcafestol (16-OMC) Analysis

| Parameter | HPLC | UPLC-MS/MS | NMR | HPTLC-FLD |

|---|---|---|---|---|

| Linearity (r²) | > 0.999 | Validated | N/A (Direct method) | Validated |

| LOD | 170 ppb (0.17 mg/L) | Validated | 5 mg/kg | 5 mg/kg |

| LOQ | 580 ppb (0.58 mg/L) | 20 mg/kg | 20 mg/kg | 14 mg/kg |

| Recovery | Not specified | Validated | N/A | ~100% |

| Repeatability (RSD) | < 0.2% | Validated | Validated | Validated |

| Reference | nih.gov | researchgate.net | frontiersin.org |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 16 O Methyl 14,15 Didehydroisovincanol

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

There is no published research detailing the ADME properties of 16-O-Methyl-14,15-didehydroisovincanol in any preclinical models.

No studies concerning the in vitro metabolic stability of this compound in liver microsomes, hepatocytes, or other metabolic systems were found. Consequently, information regarding its metabolic pathways and the identity of its potential metabolites is not available.

There is no available data on the tissue distribution of this compound in preclinical models, which would describe its concentration in various organs and tissues over time. Furthermore, no studies on its permeability characteristics, such as its ability to cross biological membranes like the blood-brain barrier, have been published.

Preclinical Pharmacodynamic Markers and Biomarkers of Activity

While the general class of indole (B1671886) alkaloids, from which this compound is derived, is known for a range of biological activities, no specific pharmacodynamic markers or biomarkers of activity have been identified or validated for this particular compound in preclinical studies. biosynth.com Research to determine its efficacy and mechanism of action in therapeutic areas such as neurology or oncology is suggested as a possibility but remains in a preliminary, unpublished stage. biosynth.com

Drug-Drug Interaction Potential in Preclinical Systems

No data exists from in vitro or in vivo preclinical studies to characterize the potential of this compound to interact with other drugs. There is no information available regarding its inhibitory or inductive effects on major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.

In Silico Prediction of Preclinical Pharmacokinetic Parameters

There are no published reports of in silico modeling or computational predictions for the pharmacokinetic parameters of this compound. Such studies, which would provide theoretical estimates of its ADME properties, have not been made publicly available.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for structural elucidation and purity assessment of 16-O-Methyl-14,15-didehydroisovincanol?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features such as the methyl group at position 16 and the didehydroisovincanol backbone. High-performance liquid chromatography (HPLC) with UV/Vis detection is recommended for purity analysis, as referenced in standardized protocols for natural product characterization . Mass spectrometry (MS) further validates molecular weight (C₂₀H₂₄N₂O) and fragmentation patterns .

Q. How is this compound synthesized or isolated in laboratory settings?

- Methodology : The compound is typically isolated from plant sources (e.g., Melodinus species) via solvent extraction (methanol or ethanol) followed by chromatographic purification (silica gel or reverse-phase HPLC). Synthetic routes may involve selective methylation of precursor alkaloids under anhydrous conditions, monitored by thin-layer chromatography (TLC) for reaction progress .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Methodology : Use impermeable gloves (e.g., butyl rubber) and sealed goggles to avoid skin/eye contact. Store in methanol solutions at -20°C to prevent degradation. Follow OSHA/EN 149 respiratory guidelines for aerosolized particles during weighing or dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioactivity of this compound across different cell lines?

- Methodology : Perform dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (pH, temperature, serum concentration). Validate results using orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Cross-reference with literature on cell line-specific receptor expression to identify confounding factors .

Q. What experimental designs are optimal for studying the stability of this compound in aqueous vs. organic solvents?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products in methanol (common storage solvent) vs. phosphate-buffered saline (PBS) using LC-MS to identify hydrolytic or oxidative pathways .

Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound?

- Methodology : Replicate spectra under identical conditions (solvent, temperature, instrument frequency). Cross-validate with quantum mechanical calculations (e.g., density functional theory) to predict shifts for stereochemical confirmation. Publish raw data (e.g., coupling constants) to enable peer verification .

Q. What strategies mitigate batch-to-batch variability in plant-derived this compound?

- Methodology : Standardize extraction parameters (e.g., plant age, geographic origin, drying methods). Implement quality control via LC-MS/MS to quantify co-eluting alkaloids. Use synthetic analogs as internal standards for quantification .

Data Analysis and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility of bioactivity studies?

- Methodology : Report exact solvent compositions, incubation times, and cell passage numbers. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles, including raw spectral files and instrument calibration logs .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

- Methodology : Apply nonlinear regression models (e.g., log-dose vs. response) with software such as GraphPad Prism. Include replicates (n ≥ 3) and report confidence intervals. Use ANOVA for multi-group comparisons, followed by post-hoc Tukey tests .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.